molecular formula C24H32N2O B1208922 Phenaridine CAS No. 42045-97-6

Phenaridine

Cat. No.: B1208922
CAS No.: 42045-97-6
M. Wt: 364.5 g/mol
InChI Key: ODPKHHGQKIYCTJ-UHFFFAOYSA-N
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Preparation Methods

Phenaridine is synthesized through a series of chemical reactions starting from 2-methylhex-5-en-3-yn-2-ol . The synthetic route involves the following steps:

Chemical Reactions Analysis

Phenaridine undergoes various chemical reactions, including:

Mechanism of Action

Phenaridine exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P, which are involved in the transmission of pain signals. The activation of mu-opioid receptors leads to analgesia, sedation, and euphoria . The molecular targets involved in this mechanism include the mu-opioid receptors and the associated G-protein coupled receptor pathways .

Properties

CAS No.

42045-97-6

Molecular Formula

C24H32N2O

Molecular Weight

364.5 g/mol

IUPAC Name

N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C24H32N2O/c1-4-24(27)26(22-13-9-6-10-14-22)23-17-20(3)25(18-19(23)2)16-15-21-11-7-5-8-12-21/h5-14,19-20,23H,4,15-18H2,1-3H3

InChI Key

ODPKHHGQKIYCTJ-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3

Canonical SMILES

CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3

42045-97-6

Synonyms

1-(2-phenethyl)-2,5-dimethyl-4-aminopropionylpiperidine citrate
fenaridine
phenaridine
phenaridine hydrochloride
phenaridine sulfate
phenaridine, (2alpha, 4alpha, 5alpha)-
phenaridine, (2alpha, 4alpha, 5beta)-
phenaridine, (2alpha, 4beta, 5beta)-
phenaridine, (2alpha,4alpha,5alpha)-isomer
phenaridine, (2alpha,4alpha,5beta)-isomer
phenaridine, (2alpha,4beta,5beta)-isomer
phenaridine, (2S-2alpha,4beta,5beta)-isomer sulfate (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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